molecular formula C10H7ClN2O B14863503 4-(3-Chlorophenyl)-1H-imidazole-2-carbaldehyde

4-(3-Chlorophenyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B14863503
M. Wt: 206.63 g/mol
InChI Key: DZRNJFDZSDZRJR-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1H-imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a 3-chlorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-1H-imidazole-2-carbaldehyde typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the imidazole ring.

    Formylation: The aldehyde group is introduced through a Vilsmeier-Haack reaction, where the imidazole derivative is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 4-(3-Chlorophenyl)-1H-imidazole-2-carboxylic acid.

    Reduction: 4-(3-Chlorophenyl)-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorophenyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1H-imidazole-2-carbaldehyde: Similar structure but with the chlorine atom at the 4-position of the phenyl ring.

    4-(3-Bromophenyl)-1H-imidazole-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.

    4-(3-Methylphenyl)-1H-imidazole-2-carbaldehyde: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-(3-Chlorophenyl)-1H-imidazole-2-carbaldehyde is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positioning can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

5-(3-chlorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13)

InChI Key

DZRNJFDZSDZRJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(N2)C=O

Origin of Product

United States

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